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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using the kinase inhibitor BMS-777607. The information is tailored for

researchers, scientists, and drug development professionals to address potential issues

encountered during in vitro kinase assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target kinases of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor primarily targeting the c-Met receptor

tyrosine kinase. However, it also exhibits high affinity for other members of the Met-related

kinase family, including Axl, Ron, and Tyro3.[1][2][3] At higher concentrations, it can inhibit

other kinases such as Mer, Flt-3, Aurora B, Lck, and VEGFR2.[4]

Q2: I am observing effects in my cell-based assay that are inconsistent with c-Met inhibition

alone. What could be the cause?

This could be due to the off-target activity of BMS-777607, especially if used at higher

concentrations.[4] For instance, at micromolar concentrations, BMS-777607 has been shown to

induce polyploidy in breast cancer cells by inhibiting Aurora B kinase, an effect independent of

RON and MET expression. It is crucial to consider the full kinase inhibition profile of the

compound when interpreting cellular phenotypes.
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Q3: What is the recommended concentration of BMS-777607 to use for selective c-Met

inhibition in cell culture?

To maintain selectivity for c-Met and its immediate family members (Axl, Ron, Tyro3), it is

advisable to use BMS-777607 in the low nanomolar range. The IC50 for c-Met

autophosphorylation in some cell lines is as low as <1 nM to 20 nM. However, complete

inhibition of HGF-induced cell scattering can be achieved at concentrations around 0.5 µM. It is

recommended to perform a dose-response experiment in your specific cell system to determine

the optimal concentration for the desired effect while minimizing off-target activities.

Q4: Can BMS-777607 be used to inhibit Axl in a cellular context where c-Met is not highly

expressed or activated?

Yes, studies have shown that BMS-777607 can effectively inhibit AXL phosphorylation and

downstream signaling in glioblastoma cell lines at concentrations that do not affect c-Met

phosphorylation. This suggests that in certain cellular contexts, BMS-777607 can be used as a

functional AXL inhibitor.

Troubleshooting Guide
Issue: Inconsistent IC50 values for BMS-777607 in my kinase assays.

Possible Causes and Solutions:

ATP Concentration: BMS-777607 is an ATP-competitive inhibitor. Variations in the ATP

concentration in your assay will significantly impact the measured IC50 value. Ensure you

are using a consistent ATP concentration, ideally close to the Km of the kinase for ATP, for all

experiments.

Substrate and Enzyme Concentration: The concentration of the kinase and the substrate can

influence the reaction kinetics and, consequently, the apparent inhibitor potency. Use

optimized and consistent concentrations of both enzyme and substrate across your assays.

Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield

different IC50 values due to variations in detection methods and sensitivities. If comparing

data, ensure the same assay technology is used.
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Reagent Quality: The purity and activity of the recombinant kinase, as well as the purity of

the inhibitor, are critical. Verify the quality of your reagents.

Data Presentation: Off-Target Kinase Profile of BMS-
777607
The following table summarizes the inhibitory activity of BMS-777607 against its primary

targets and known off-targets in cell-free assays.

Kinase Target IC50 (nM) Kinase Family

Axl 1.1 TAM Receptor Tyrosine Kinase

Ron 1.8
MET-related Receptor Tyrosine

Kinase

c-Met 3.9 Primary Target

Tyro3 4.3 TAM Receptor Tyrosine Kinase

Mer 14.0 TAM Receptor Tyrosine Kinase

Flt-3 16 Receptor Tyrosine Kinase

Aurora B 78 Serine/Threonine Kinase

Lck 120 Src Family Tyrosine Kinase

VEGFR-2 180 Receptor Tyrosine Kinase

Experimental Protocols
Key Experiment: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of BMS-777607 against a

target kinase using a radiometric assay.

Materials:

Recombinant kinase (e.g., baculovirus-expressed GST-Met)
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Kinase substrate (e.g., poly(Glu/Tyr))

BMS-777607

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

[γ-³³P]ATP

10% Trichloroacetic acid (TCA)

Procedure:

Prepare serial dilutions of BMS-777607 in the kinase buffer.

In a microcentrifuge tube, combine the recombinant kinase, the kinase substrate, and the

BMS-777607 dilution (or vehicle control).

Initiate the kinase reaction by adding a mixture of unlabeled ATP (e.g., 1 µM final

concentration) and [γ-³³P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding cold 10% TCA.

Precipitate the substrate on a filter membrane and wash to remove unincorporated [γ-

³³P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to

the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
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Caption: General workflow for an in vitro kinase assay to determine the IC50 of BMS-777607.
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Caption: Signaling pathways inhibited by BMS-777607 through targeting the c-Met/TAM kinase

family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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